molecular formula C14H8N2O5 B138940 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 117346-07-3

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B138940
CAS No.: 117346-07-3
M. Wt: 284.22 g/mol
InChI Key: FOKQLZFZMUOLSZ-UHFFFAOYSA-N
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Description

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2O5 and its molecular weight is 284.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives Synthesis : A novel approach for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed. These derivatives are synthesized from 3-sulfolene, with subsequent modifications leading to amino and triazole derivatives, showcasing the versatility of this compound in chemical synthesis Tan et al., 2016.

  • Microwave-Assisted Synthesis of N-(Arylaminomethyl)-phthalimides : Utilizing N-hydroxymethylphthalimide and arylamines, a variety of isoindole-1,3-dione derivatives were synthesized, demonstrating the efficiency of microwave-assisted reactions. This study highlights the compound's role in facilitating rapid and high-yielding synthesis Sena et al., 2007.

  • Structural and Theoretical Studies on Norcantharidine Derivatives : Detailed analysis of four novel derivatives revealed insights into their supramolecular interactions and crystal structures. This study showcases the importance of structural differences in determining the supramolecular interactions of molecules, with isoindole-1,3(2H)-dione derivatives serving as a focal point Tan et al., 2020.

Functional Applications

  • Antimicrobial Screening : Novel azaimidoxy compounds derived from isoindole-1,3(2H)-dione have been synthesized and screened for antimicrobial activities. This research underscores the potential of these derivatives as chemotherapeutic agents, expanding the utility of isoindole-1,3(2H)-dione in medicinal chemistry Jain et al., 2006.

  • Mesogenic Schiff Bases Synthesis : The creation of mesogenic Schiff bases from isoindole-1,3-dione derivatives highlights their application in the development of materials with liquid crystalline properties. This research points to the versatility of isoindole-1,3(2H)-dione derivatives in material science, particularly in creating substances with unique thermal and optical properties Dubey et al., 2018.

  • Photophysical Properties Exploration : The study of excited-state intramolecular proton transfer chromophores based on isoindole-1,3(2H)-dione derivatives highlights their photophysical behavior and potential application in developing fluorescent materials sensitive to solvent polarity Deshmukh & Sekar, 2015.

  • Anticancer Activity Investigation : The synthesis and evaluation of novel isoindole-1,3(2H)-dione compounds containing different functional groups have been explored for their anticancer activity. This research underscores the potential of modifying isoindole-1,3(2H)-dione derivatives to develop new anticancer agents, demonstrating the compound's relevance in medicinal chemistry Tan et al., 2020.

Properties

IUPAC Name

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKQLZFZMUOLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405489
Record name STK266267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117346-07-3
Record name STK266267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

231 g (1.5 mol) of 5-nitro-2-aminophenol and 444 g (3 mol) of phthalic acid anhydride were stirred together in 2.25 liters of acetic acid at boiling point for 2.5 hours. The product was suction filtered at room temperature, washed with water and dried. Yield: 420 g=98.5%.
Quantity
231 g
Type
reactant
Reaction Step One
Quantity
444 g
Type
reactant
Reaction Step One
Quantity
2.25 L
Type
solvent
Reaction Step One

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